molecular formula C12H22N2O B13965783 1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13965783
M. Wt: 210.32 g/mol
InChI Key: LGGQCORHHRYOEE-UHFFFAOYSA-N
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Description

1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a compound with a unique spirocyclic structure. It belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound’s molecular formula is C12H22N2O, and it has a molecular weight of 210.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions. This one-pot three-component condensation reaction uses a Dean–Stark trap to remove water, facilitating the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets, such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition has therapeutic potential in treating various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethyl substitution at the 8-position, which can influence its biological activity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

InChI

InChI=1S/C12H22N2O/c1-3-13-7-4-12(5-8-13)6-9-14(10-12)11(2)15/h3-10H2,1-2H3

InChI Key

LGGQCORHHRYOEE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)CCN(C2)C(=O)C

Origin of Product

United States

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